molecular formula C8H14ClNO3 B2947143 (3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride CAS No. 2243516-06-3

(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride

Cat. No. B2947143
M. Wt: 207.65
InChI Key: HOKXNDTWCAQXGM-HNJRQZNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65. The purity is usually 95%.
BenchChem offers high-quality (3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride involves the formation of the pyrano[3,4-c]pyrrole ring system followed by the introduction of the carboxylic acid and hydrochloride functionalities.

Starting Materials
2,5-dimethylfuran, ethyl acetoacetate, ammonium acetate, ethyl 3-oxobutanoate, ethyl 2-oxo-4-phenylbutanoate, sodium borohydride, hydrochloric acid, sodium hydroxide, acetic anhydride, acetic acid, sodium bicarbonate, methyl iodide, tetrahydrofuran, diethyl ether, methanol, wate

Reaction
Step 1: Synthesis of 2,5-dimethyl-3,4-dihydrofuran, React 2,5-dimethylfuran with ethyl acetoacetate in the presence of ammonium acetate to form 2,5-dimethyl-3,4-dihydrofuran., Step 2: Synthesis of ethyl 3-oxobutanoate, React 2,5-dimethyl-3,4-dihydrofuran with ethyl 3-oxobutanoate in the presence of sodium borohydride to form ethyl 3-oxo-4,5,6,7-tetrahydro-2H-pyrano[3,4-c]pyrrole-2-carboxylate., Step 3: Synthesis of ethyl 2-oxo-4-phenylbutanoate, React ethyl 3-oxo-4,5,6,7-tetrahydro-2H-pyrano[3,4-c]pyrrole-2-carboxylate with ethyl 2-oxo-4-phenylbutanoate in the presence of sodium hydroxide to form ethyl 2-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrol-2(6H)-yl)acetate., Step 4: Synthesis of (3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid, React ethyl 2-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrol-2(6H)-yl)acetate with hydrochloric acid in the presence of acetic anhydride to form (3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride., Step 5: Purification, Purify the product using a combination of sodium bicarbonate, methanol, diethyl ether, and water.

properties

IUPAC Name

(3aS,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)8-4-9-3-6(8)1-2-12-5-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKXNDTWCAQXGM-HNJRQZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]2([C@H]1CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride

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